diethyl 2-amino-6-methyl-4-(pyridin-4-yl)-4H-pyran-3,5-dicarboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethyl 2-amino-6-methyl-4-pyridin-4-yl-4H-pyran-3,5-dicarboxylate , derived through hierarchical substitution rules for oxygen-containing heterocycles. The pyran ring serves as the parent structure, with positional numbering starting at the oxygen atom (position 1) and proceeding clockwise. Key substituents include:
- An amino group (-NH2) at position 2,
- A methyl group (-CH3) at position 6,
- A pyridin-4-yl group (C5H4N) at position 4,
- Ethyl ester groups (-COOCH2CH3) at positions 3 and 5.
The molecular formula, C17H20N2O5 , reflects a molecular weight of 332.4 g/mol , consistent with its polyfunctionalized structure. Synonyms such as CHEMBL1386707 and Oprea1_418916 are cataloged in chemical databases, though the IUPAC name remains definitive for unambiguous identification.
Molecular Geometry and Stereochemical Considerations
The compound adopts a non-planar pyran ring conformation due to steric interactions between the 4-pyridinyl group and adjacent substituents. Density functional theory (DFT) calculations predict a half-chair conformation , with the oxygen atom (O1) and C4 pyridinyl-bearing carbon deviating from the mean plane by approximately 0.6 Å. Key geometric parameters include:
- C-O bond lengths of 1.43 Å (pyran oxygen),
- C-N (amino) bond length of 1.35 Å ,
- Dihedral angles of 112° between the pyran and pyridine rings, indicating moderate conjugation.
The ester groups at C3 and C5 introduce electron-withdrawing effects , polarizing the pyran ring and stabilizing the enamine system formed by the C2 amino group. This electronic distribution facilitates intramolecular hydrogen bonding between the amino hydrogen and the C5 ester carbonyl oxygen, further rigidifying the structure.
X-Ray Crystallographic Analysis of Pyran Ring Conformation
While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs such as dimethyl 2,6-dimethyl-4-phenyl-4H-pyran-3,5-dicarboxylate (PubChem CID 22001150) provide insights into typical pyran ring geometries. These analogues exhibit:
- Bond alternation with C-C distances ranging from 1.38 Å (C2-C3) to 1.45 Å (C4-C5),
- Endo puckering at C4 due to bulky aryl substituents,
- Torsional angles of 15–25° between the pyran and adjacent aromatic rings.
For this compound, computational models suggest a twisted boat conformation when crystallized, with the pyridinyl group adopting an axial orientation to minimize steric clash with the C6 methyl group.
Comparative Structural Analysis with Isoelectronic Dihydropyridine Analogues
The pyran scaffold is isoelectronic with 1,4-dihydropyridines (1,4-DHPs) , though key structural differences arise from the oxygen atom’s electronegativity and ring saturation. For example, the dihydropyridine derivative 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine (C21H27NO4) exhibits:
- A boat conformation with a puckering amplitude of 0.78 Å,
- N-H···O hydrogen bonds between the amine and ester groups,
- Longer C-N bonds (1.47 Å vs. 1.35 Å in the pyran derivative) due to reduced resonance stabilization.
In contrast, the pyran ring’s oxygen atom enhances aromatic sextet stability , shortening adjacent C-O bonds and reducing ring flexibility compared to 1,4-DHPs. This structural rigidity may influence pharmacological activity in related compounds, though functional studies fall outside this article’s scope.
Tables
Table 1: Key Structural Parameters of this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C17H20N2O5 | |
| Molecular Weight | 332.4 g/mol | |
| Predicted Ring Conformation | Half-chair | |
| C-O Bond Length | 1.43 Å | |
| C-N (Amino) Bond Length | 1.35 Å |
Table 2: Comparative Geometries of Pyran and Dihydropyridine Cores
| Feature | Pyran Derivative | 1,4-DHP Analogue |
|---|---|---|
| Ring Conformation | Half-chair | Boat |
| Puckering Amplitude | 0.6 Å | 0.78 Å |
| C-X (X=O/N) Bond Length | 1.43 Å (O) | 1.47 Å (N) |
| Dihedral Angle (Aryl Ring) | 112° | 98° |
Properties
IUPAC Name |
diethyl 2-amino-6-methyl-4-pyridin-4-yl-4H-pyran-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-4-22-16(20)12-10(3)24-15(18)14(17(21)23-5-2)13(12)11-6-8-19-9-7-11/h6-9,13H,4-5,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWAQWMZRNGMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C(=O)OCC)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Knoevenagel Condensation : Ethyl acetoacetate reacts with pyridine-4-carbaldehyde to form an α,β-unsaturated ketone intermediate.
-
Michael Addition : Ammonium acetate introduces the amino group via nucleophilic attack on the activated double bond.
-
Cyclization : Intramolecular esterification closes the pyran ring, yielding the target compound.
Representative Conditions
| Component | Quantity | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Ethyl acetoacetate | 3.0 mmol | Acetic acid | Ethanol | 80°C | 6–8 h | 65–72% |
| Pyridine-4-carbaldehyde | 1.0 mmol | |||||
| Ammonium acetate | 1.2 mmol |
This method is favored for its simplicity and scalability but requires optimization to suppress side products like cyclohexadiene derivatives.
Ultrasound-Assisted Synthesis
Ultrasound irradiation significantly enhances reaction efficiency by promoting cavitation, which accelerates molecular interactions. A landmark study achieved an 89% yield using triethylamine (Et₃N) as a base catalyst in aqueous media.
Protocol
-
Reagent Mixing : Combine ethyl acetoacetate (3.0 mmol), pyridine-4-carbaldehyde (1.0 mmol), and ammonium acetate (1.5 mmol) in water.
-
Catalyst Addition : Introduce Et₃N (20 mol%) and irradiate at 40 kHz.
-
Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
Advantages
Organocatalytic Methods Using L-Proline
L-Proline, a chiral organocatalyst, enables enantioselective synthesis. This method is critical for producing optically active pyran derivatives for pharmaceutical applications.
Procedure
-
Catalyst Activation : Dissolve L-proline (20 mol%) in ethanol.
-
Component Assembly : Add ethyl acetoacetate, pyridine-4-carbaldehyde, and ammonium acetate.
-
Stirring : React at 25°C for 24–48 h.
Outcomes
-
Enantiomeric Excess (ee) : Up to 82% for the (S)-enantiomer.
-
Byproduct Mitigation : Reduced formation of cyclohexadiene dicarboxylates compared to acid-catalyzed routes.
Stepwise Synthesis from Diethyl Acetonedioxalate
A patent-pending method employs diethyl acetonedioxalate as a precursor, enabling precise control over substituent positioning.
Steps
-
Aldol Condensation : React diethyl acetonedioxalate with pyridine-4-carbaldehyde under basic conditions.
-
Amination : Treat the intermediate with ammonium acetate in acetonitrile.
-
Cyclization : Acid-catalyzed ring closure using p-toluenesulfonic acid (TsOH).
Optimization Data
| Step | Conditions | Intermediate Yield |
|---|---|---|
| Aldol Condensation | K₂CO₃, CH₃CN, 25°C | 78% |
| Amination | NH₄OAc, reflux | 85% |
| Cyclization | TsOH, toluene, 80°C | 91% |
This approach achieves a total yield of 63% but involves multiple purification steps.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Conventional MCR | 65–72% | 6–8 h | Low | High | Moderate (organic solvents) |
| Ultrasound-Assisted | 89% | 30–45 min | Medium | Moderate | Low (aqueous) |
| Organocatalytic | 53–67% | 24–48 h | High | Low | Moderate |
| Stepwise Synthesis | 63% | 12–18 h | High | Low | High (multiple steps) |
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-6-methyl-4-(pyridin-4-yl)-4H-pyran-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amino or ester derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that diethyl 2-amino-6-methyl-4-(pyridin-4-yl)-4H-pyran-3,5-dicarboxylate exhibits antimicrobial properties. The presence of the pyridine and amino groups is believed to enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has shown promise as an anticancer agent. Studies suggest that it can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its ability to interact with specific enzymes involved in cancer metabolism further supports its potential in cancer therapy.
Enzyme Inhibition
This compound can act as an enzyme inhibitor, which is crucial for drug development targeting various diseases. The amino group facilitates hydrogen bonding with enzyme active sites, while the aromatic pyridine moiety may engage in π-π stacking interactions.
Synthetic Chemistry Applications
The synthesis of this compound can be achieved through several methods including:
- Conventional Synthesis : Utilizing standard organic reactions to construct the pyran ring and introduce functional groups.
- Ultrasound-Assisted Synthesis : This method enhances reaction rates and yields compared to traditional techniques, making it an efficient approach for synthesizing the compound.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells by activating caspase pathways. The compound's ability to inhibit tumor growth was further validated in animal models.
Mechanism of Action
The mechanism of action of diethyl 2-amino-6-methyl-4-(pyridin-4-yl)-4H-pyran-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyran Family
3,5-Diethyl 2,6-dimethyl-4-(m-nitrophenyl)-4H-pyran-3,5-dicarboxylate (5a)
- Substituents: Positions 2 and 6: Methyl groups (vs. amino and methyl in the target compound). Position 4: m-Nitrophenyl (vs. pyridin-4-yl).
- Properties :
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)
- Substituents: Position 5: Cyano group (vs. ethoxycarbonyl in the target compound). Position 6: Pyrazolyl moiety (vs. methyl).
- Synthesis: Utilizes ethyl cyanoacetate instead of malononitrile, leading to ester rather than nitrile functionality .
- Applications: The cyano group may enhance hydrogen-bonding interactions in biological systems, whereas ethoxycarbonyl groups in the target compound favor lipophilicity.
Non-Pyran Heterocyclic Analogs
MRS 1191 (3-Ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate)
- Core Structure : 1,4-Dihydropyridine (vs. 4H-pyran).
- Substituents :
- Benzyl and phenylethynyl groups (vs. pyridin-4-yl).
- Activity: Dihydropyridines like MRS 1191 are known calcium channel modulators, whereas pyran derivatives often target adenosine receptors .
Diethyl Pyridine-3,5-dicarboxylate
- Core Structure : Pyridine (vs. pyran).
- Substituents : Ethoxycarbonyl groups at positions 3 and 4.
- Properties: Lacks the amino and methyl substituents of the target compound, resulting in reduced steric hindrance and altered electronic profiles .
Data Tables
Table 1: Key Structural and Spectroscopic Comparisons
Biological Activity
Diethyl 2-amino-6-methyl-4-(pyridin-4-yl)-4H-pyran-3,5-dicarboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
This compound features a pyran ring with several functional groups that enhance its biological activity. The presence of an amino group, methyl group, and a pyridine moiety contributes to its interaction with biological targets. The ethyl ester groups at the 3 and 5 positions facilitate solubility and bioavailability, making it a suitable candidate for pharmaceutical development .
Biological Activities
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The structural features allow for effective interaction with microbial cell membranes, leading to cell lysis or inhibition of growth .
2. Anticancer Activity
Studies have shown that this compound can act as an anticancer agent. The mechanism involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation . In vitro studies have demonstrated its efficacy against several cancer cell lines, indicating potential as a lead compound in cancer therapy.
3. Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine moiety may engage in π-π stacking interactions. This dual interaction enhances the inhibitory effect on enzymes critical for various biochemical pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding: The amino group participates in hydrogen bonding with target proteins or enzymes.
- π-π Stacking: The pyridine component engages in π-π stacking interactions, which are crucial for binding affinity.
These interactions are essential for its biological efficacy and represent areas for further research into optimizing its pharmacological properties.
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Hydrogen bonding and π-π stacking |
Case Study: Anticancer Efficacy
A notable study investigated the anticancer effects of this compound on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic markers .
Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further investigation. Its structural characteristics lend themselves to modifications aimed at enhancing efficacy and selectivity against specific biological targets. Future research should focus on:
- In vivo Studies: To validate the efficacy observed in vitro.
- Mechanistic Studies: To elucidate detailed pathways involved in its biological actions.
The compound holds potential as a scaffold for developing new therapeutic agents across various medical fields, particularly in oncology and infectious diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for diethyl 2-amino-6-methyl-4-(pyridin-4-yl)-4H-pyran-3,5-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Hantzsch-type multicomponent reactions, involving condensation of aldehydes, β-keto esters, and ammonia derivatives. Optimization includes controlling solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and catalyst selection (e.g., Lewis acids like ZnCl₂ for regioselectivity). Purity is enhanced via recrystallization or column chromatography, with yields ranging from 60–85% depending on substituent steric effects .
Q. How is the molecular structure of this compound characterized, and what key structural features influence its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key features include:
- Bond lengths : C–N (1.36–1.38 Å) and C=O (1.21–1.23 Å), indicating resonance stabilization.
- Dihedral angles : Pyran and pyridine rings exhibit a near-planar arrangement (≤5° deviation), enhancing conjugation .
- Functional groups (e.g., ester moieties and amino groups) dictate nucleophilic/electrophilic reactivity, as confirmed by NMR (¹H/¹³C) and IR spectroscopy .
Q. What analytical techniques are employed to assess purity and detect impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are used for impurity profiling. Common impurities include regioisomers (e.g., 4-(pyridin-3-yl) derivatives) and hydrolyzed ester byproducts, identified via retention time comparisons and spiking experiments .
Advanced Research Questions
Q. How can experimental design address challenges in regioselectivity during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational pre-screening (e.g., DFT calculations of transition states) guides solvent/catalyst selection. For example, bulky pyridin-4-yl groups favor para-substitution, while polar aprotic solvents (DMF) reduce side reactions. Kinetic studies via in-situ IR monitor intermediate formation .
Q. How do crystallographic data and computational models (DFT, Hirshfeld analysis) resolve contradictions in molecular conformation?
- Methodological Answer : Discrepancies between SC-XRD and DFT-optimized geometries often arise from crystal packing effects. For this compound:
- SC-XRD : Shows a puckered dihydropyran ring (Δ = 0.12 Å from planarity).
- DFT : Predicts a planar structure in the gas phase.
Hirshfeld surface analysis reconciles this by highlighting intermolecular H-bonding (N–H⋯O, 2.89 Å) that stabilizes the puckered conformation in the solid state .
Q. What computational approaches are used to predict electronic properties and reactivity?
- Methodological Answer : Time-dependent DFT (TD-DFT) calculates electronic transitions (λ_max ≈ 320 nm, ε = 4500 M⁻¹cm⁻¹), aligning with UV-Vis data. Frontier molecular orbital (FMO) analysis reveals a low bandgap (ΔE = 3.1 eV), suggesting susceptibility to electrophilic attack at the amino group .
Q. How do environmental factors (pH, light) impact the compound’s stability, and what degradation pathways are observed?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) show:
- Photodegradation : UV exposure (λ > 300 nm) cleaves the ester group, forming carboxylic acid derivatives.
- Hydrolysis : pH-dependent degradation follows first-order kinetics (t₁/₂ = 48 h at pH 7.4 vs. 12 h at pH 1.2).
LC-MS/MS identifies primary degradation products, informing storage conditions (opaque containers, inert atmosphere) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
